4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties CNS Drug Design

4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1466950-14-0, C12H14FNO3, MW 239.24) is a 4-aryl-substituted pyrrolidine-3-carboxylic acid derivative. It functions primarily as a chiral building block or advanced intermediate in medicinal chemistry.

Molecular Formula C12H14FNO3
Molecular Weight 239.24 g/mol
Cat. No. B15315351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC12H14FNO3
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CNCC2C(=O)O)F
InChIInChI=1S/C12H14FNO3/c1-17-11-3-2-7(4-10(11)13)8-5-14-6-9(8)12(15)16/h2-4,8-9,14H,5-6H2,1H3,(H,15,16)
InChIKeyIRBMKUXGGTYCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Core Profile for R&D Procurement


4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1466950-14-0, C12H14FNO3, MW 239.24) is a 4-aryl-substituted pyrrolidine-3-carboxylic acid derivative . It functions primarily as a chiral building block or advanced intermediate in medicinal chemistry [1]. The compound features a pyrrolidine ring with a carboxylic acid group and a 3-fluoro-4-methoxyphenyl substituent, a combination that introduces specific electronic and steric properties useful for probing structure-activity relationships (SAR) . It is commercially available as a racemic mixture with a typical purity of 98% .

Why 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid Cannot Be Replaced by Simpler Analogs


Selecting a 4-aryl pyrrolidine-3-carboxylic acid building block is not a trivial choice. Simple substitution with 4-phenyl, 4-(4-methoxyphenyl), or 4-(3-fluorophenyl) analogs is insufficient because the specific 3-fluoro-4-methoxy substitution pattern on the phenyl ring creates a unique physicochemical fingerprint that cannot be replicated by any single-substituent analog . Class-level evidence from pyrrolidine-3-carboxylic acid-based endothelin antagonists demonstrates that the addition of a fluorine atom to an aryl ring can significantly increase binding activity and metabolic stability, while a methoxy group modulates selectivity [1]. The simultaneous presence of both groups on the 4-aryl ring is therefore critical for achieving the desired balance of lipophilicity (LogP 1.22) and polar surface area (TPSA 58.56 Ų) for applications in CNS or metabolic disease programs, as detailed in the quantitative evidence below .

Quantitative Differentiation Guide for 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid vs. Analogs


Improved Calculated Lipophilicity (LogP) Relative to Unsubstituted Phenyl Analog

The target compound demonstrates a calculated LogP of 1.22, which is markedly higher than the LogP of the unsubstituted 4-phenylpyrrolidine-3-carboxylic acid analog. This increase in lipophilicity is critical for passive membrane permeability and is a direct result of the fluoro and methoxy substituents .

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Reduced Polar Surface Area (TPSA) Compared to Mono-Methoxy Analog

The target compound has a calculated TPSA of 58.56 Ų. This is lower than the TPSA expected for the 4-(4-methoxyphenyl) analog, which contains only a hydrogen-bond acceptor but lacks the electron-withdrawing fluorine that can modulate polarity. A lower TPSA is often correlated with improved oral absorption .

Medicinal Chemistry ADME Drug Design

Commercial Purity Benchmark for Building Block Procurement: 98% vs. 95% Industry Standard

The compound is commercially supplied with a purity of 98%, as verified by two independent vendors. This exceeds the common 95% purity standard for many research-grade building blocks, including several analogs like (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid and (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, which are often listed at 95% purity .

Chemical Synthesis Procurement Quality Control

Enhanced Metabolic Stability Potential: Class-Level Fluorine Effect on Atrasentan Analogs

In a critical SAR study on pyrrolidine-3-carboxylic acid endothelin antagonists, the addition of a fluorine to the 3-position of the C-2 aryl ring (compound 8) resulted in a highly potent ETA antagonist (IC50 = 0.18 nM) with increased selectivity (A/B = 24,400) and oral bioavailability (F = 71.7% in rats) compared to the non-fluorinated analog (compound 2f, ETA IC50 = 0.78 nM, A/B = 15,300, F = 47.7%) [1]. Although this data is for a more complex N-substituted analog, it provides class-level evidence of the metabolic advantage conferred by the 3-fluoro-4-substituted phenyl motif present in the target building block.

Drug Metabolism Pharmacokinetics Endothelin Antagonists

High-Value Application Scenarios for 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid


CNS Penetrant Lead Generation using the Building Block's Optimal LogP

Medicinal chemists designing CNS-active small molecules can use this compound as a core scaffold. Its calculated LogP of 1.22 directly addresses the challenge of achieving blood-brain barrier permeability, a feature not present in simple phenyl analogs . This allows for efficient exploration of SAR for targets like GPCRs or ion channels in neurological diseases.

Orally Bioavailable Cardiovascular Drug Candidate Development Leveraging the Fluoro Motif

Based on class-level evidence where the 3-fluoro-4-substituted phenyl group increased oral bioavailability from 47.7% to 71.7% in endothelin antagonists, this building block is a strategic choice for cardiovascular programs [1]. It provides a direct path to incorporating metabolically stable motifs from the start of a project.

High-Fidelity Parallel Synthesis and Library Production with 98% Purity Standard

For automated library synthesis, this compound's guaranteed 98% purity reduces purification bottlenecks and ensures reliable reaction outcomes. This is a significant advantage over the 95% purity analogs common in the marketplace, leading to higher success rates in hit identification campaigns .

Investigating GPR43 Agonism for Metabolic Disorders

Patents on pyrrolidine carboxylic acid derivatives as GPR43 agonists for treating metabolic diseases highlight the importance of aryl substitution. Incorporating this specific fluorinated-methoxy phenyl building block can be a key step in generating novel, patentable analogs with potentially improved activity and selectivity profiles over unsubstituted phenyl derivatives [2].

Quote Request

Request a Quote for 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.